

# The discovery and development history of Odevixibat

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of **Odevixibat** 

## Introduction

Odevixibat, marketed under the brand name Bylvay™, is a first-in-class, orally administered, potent, and selective inhibitor of the ileal bile acid transporter (IBAT).[1] It was developed by Albireo Pharma and represents a significant advancement in the treatment of cholestatic pruritus associated with rare pediatric liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3][4] This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of odevixibat, tailored for researchers, scientists, and drug development professionals.

## **Discovery and Development History**

**Odevixibat** (formerly A4250) was developed by Albireo Pharma to address the unmet medical need in rare cholestatic liver diseases.[2][5][6] The development strategy focused on a non-systemic approach to interrupt the enterohepatic circulation of bile acids, thereby reducing their systemic levels and the associated debilitating pruritus.

#### Regulatory Milestones:

Orphan Drug Designation: The U.S. Food and Drug Administration (FDA) granted
 odevixibat orphan drug designation for PFIC, Alagille syndrome, and biliary atresia.[1][4]



The European Medicines Agency (EMA) also granted orphan designation for PFIC and biliary atresia.[4][6]

- FDA Approval: In July 2021, the FDA approved odevixibat for the treatment of pruritus in
  patients aged three months and older with PFIC.[1][5][6] Subsequently, in June 2023, it was
  approved for cholestatic pruritus in patients aged 12 months and older with Alagille
  syndrome.[4]
- EMA Approval: The EMA approved **odevixibat** for the treatment of PFIC in patients aged six months and older in July 2021.[1][5][6]

## **Mechanism of Action**

**Odevixibat** is a reversible inhibitor of the ileal sodium/bile acid cotransporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][7] The IBAT is located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation.[3][8][9]

By selectively inhibiting IBAT, **odevixibat** blocks this reabsorption process, leading to an increased excretion of bile acids in the feces.[3][8] This disruption of the enterohepatic circulation results in a reduction of the total bile acid pool in the body and a decrease in serum bile acid (sBA) concentrations.[3] Although the precise pathophysiology of cholestatic pruritus is not fully understood, the reduction in sBA is believed to be the primary mechanism through which **odevixibat** alleviates itching.[3][10] **Odevixibat** acts locally in the gut with minimal systemic exposure, which contributes to its favorable safety profile.[3][8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Odevixibat Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 4. Bylvay (odevixibat) to Treat Progressive Familial Intrahepatic Cholestasis [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. Odevixibat: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odevixibat | C37H48N4O8S2 | CID 10153627 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Learn about Bylvay® (odevixibat) Mechanism of Action For HCPs [bylvay.com]
- 9. What is the mechanism of Odevixibat? [synapse.patsnap.com]
- 10. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The discovery and development history of Odevixibat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#the-discovery-and-development-history-of-odevixibat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com